(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol is a heterocyclic compound featuring an oxadiazole ring substituted with a methyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1,2,4-oxadiazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a nitrile oxide with a thiol in the presence of a base, leading to the formation of the oxadiazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methyl and methanethiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (5-methyl-1,2,4-oxadiazol-3-yl)methanethiol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-methyl-1,2,4-oxadiazol-5-yl)methanethiol
- (5-methyl-1,3,4-oxadiazol-2-yl)methanol
Uniqueness
(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
1849302-98-2 |
---|---|
Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.